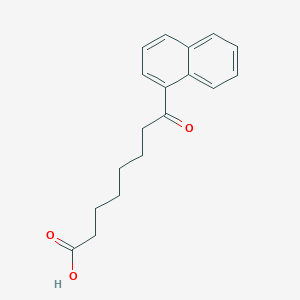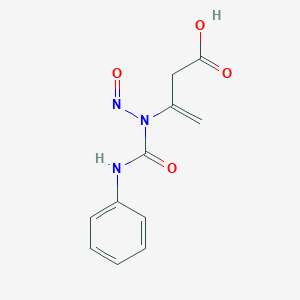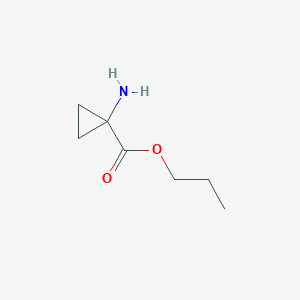
Cyclopropanecarboxylic acid, 1-amino-, propyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 1-amino-, propyl ester (9CI) is a chemical compound that has been of great interest in scientific research due to its unique properties and potential applications. This compound is also known as CPP, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
CPP has been used extensively in scientific research due to its unique properties. It has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. CPP has also been studied for its potential use as a tool in neuroscience research, as it can be used to selectively activate certain neurons in the brain.
Mecanismo De Acción
The mechanism of action of CPP is not fully understood, but it is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in various processes in the brain, including learning and memory. CPP has been shown to selectively activate the NMDA receptor, which can lead to the activation of downstream signaling pathways.
Efectos Bioquímicos Y Fisiológicos
CPP has been shown to have various biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), which is a process involved in learning and memory. CPP has also been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. These effects suggest that CPP may have potential applications in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CPP in lab experiments is its selectivity for the NMDA receptor. This allows researchers to selectively activate certain neurons in the brain, which can be useful for studying various neurological processes. However, one of the limitations of using CPP is its potential toxicity. CPP has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions in research for CPP. One area of research is the development of CPP derivatives with improved selectivity and reduced toxicity. Another area of research is the use of CPP in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, CPP may have potential applications in the field of optogenetics, which involves the use of light to selectively activate certain neurons in the brain. Overall, CPP is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis method for CPP involves the reaction of cyclopropanecarboxylic acid with propylamine. The reaction is carried out in the presence of a catalyst, usually palladium on carbon. The resulting product is then purified using various techniques, including chromatography, recrystallization, and distillation. The final product is a white crystalline powder with a melting point of 73-75°C.
Propiedades
Número CAS |
104544-05-0 |
|---|---|
Nombre del producto |
Cyclopropanecarboxylic acid, 1-amino-, propyl ester (9CI) |
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
propyl 1-aminocyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-2-5-10-6(9)7(8)3-4-7/h2-5,8H2,1H3 |
Clave InChI |
ONNCENWIDSAVKS-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1(CC1)N |
SMILES canónico |
CCCOC(=O)C1(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



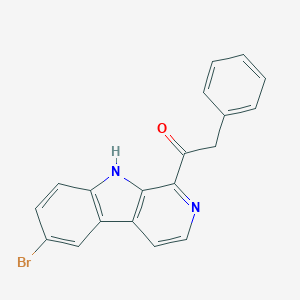
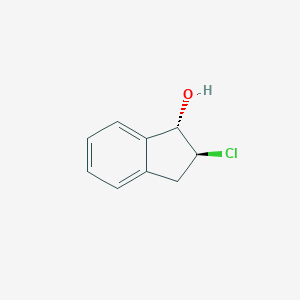
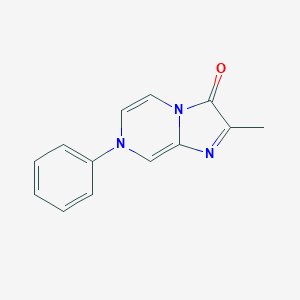
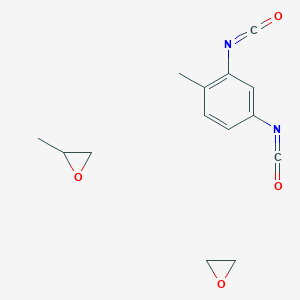
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)
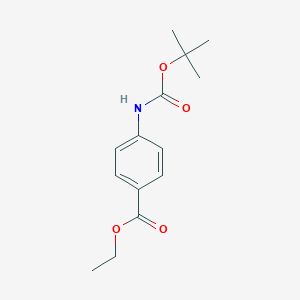
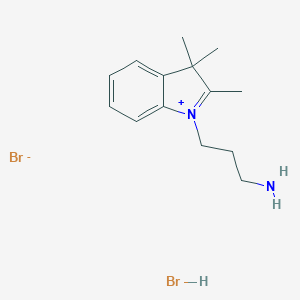

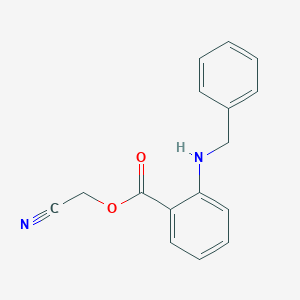
![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
